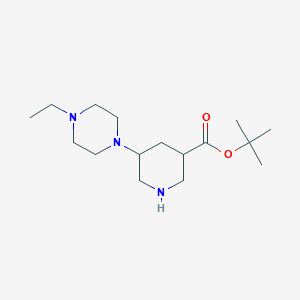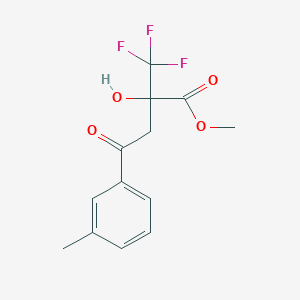
Methyl 2-hydroxy-4-(3-methylphenyl)-4-oxo-2-(trifluoromethyl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-hydroxy-4-(3-methylphenyl)-4-oxo-2-(trifluoromethyl)butanoate is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, which is often associated with increased stability and bioactivity in pharmaceuticals and agrochemicals . The presence of both hydroxy and oxo groups in its structure allows for diverse chemical reactivity, making it a valuable compound in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-4-(3-methylphenyl)-4-oxo-2-(trifluoromethyl)butanoate typically involves multi-step organic reactions. One common method includes the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced into the molecule through radical intermediates . The reaction conditions often require the presence of specific catalysts and reagents to ensure the successful incorporation of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-hydroxy-4-(3-methylphenyl)-4-oxo-2-(trifluoromethyl)butanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the oxo group may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 2-hydroxy-4-(3-methylphenyl)-4-oxo-2-(trifluoromethyl)butanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its stability and bioactivity.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl 2-hydroxy-4-(3-methylphenyl)-4-oxo-2-(trifluoromethyl)butanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and bioactivity, allowing it to effectively interact with enzymes and receptors. The hydroxy and oxo groups contribute to its reactivity, enabling it to participate in various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-hydroxy-4-(4-methylphenyl)-4-oxo-2-(trifluoromethyl)butanoate
- Methyl 2-hydroxy-4-(3-chlorophenyl)-4-oxo-2-(trifluoromethyl)butanoate
- Methyl 2-hydroxy-4-(3-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate
Uniqueness
Methyl 2-hydroxy-4-(3-methylphenyl)-4-oxo-2-(trifluoromethyl)butanoate is unique due to the presence of the trifluoromethyl group, which imparts increased stability and bioactivity compared to similar compounds. The specific arrangement of functional groups in its structure also allows for diverse chemical reactivity, making it a valuable compound in various scientific research applications.
Eigenschaften
Molekularformel |
C13H13F3O4 |
|---|---|
Molekulargewicht |
290.23 g/mol |
IUPAC-Name |
methyl 2-hydroxy-4-(3-methylphenyl)-4-oxo-2-(trifluoromethyl)butanoate |
InChI |
InChI=1S/C13H13F3O4/c1-8-4-3-5-9(6-8)10(17)7-12(19,11(18)20-2)13(14,15)16/h3-6,19H,7H2,1-2H3 |
InChI-Schlüssel |
MJQVYDZYFFJHNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)CC(C(=O)OC)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


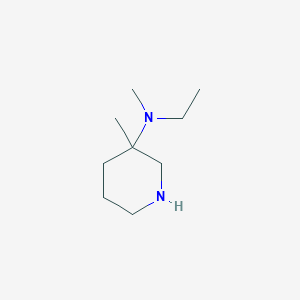

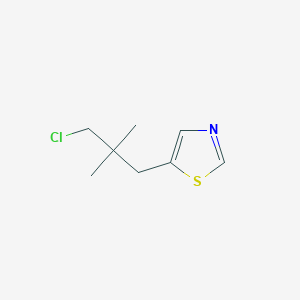
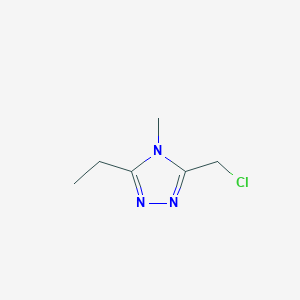
![4-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)piperidine](/img/structure/B13200661.png)
![tert-Butyl N-{6-oxo-6-[2-(propan-2-yl)phenyl]hexyl}carbamate](/img/structure/B13200665.png)
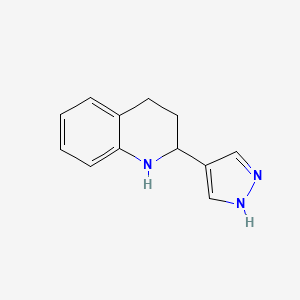
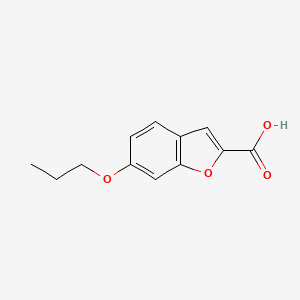
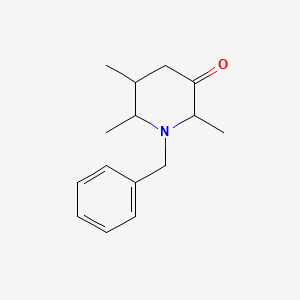


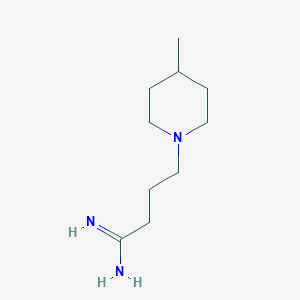
![1-[2-Amino-1-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13200695.png)
